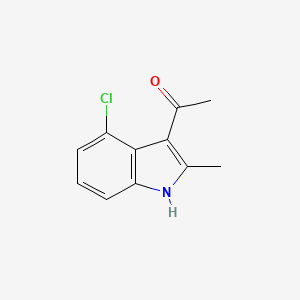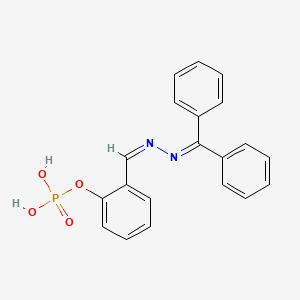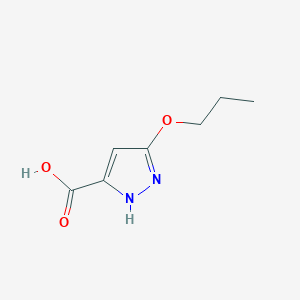
Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorobenzofuran moiety attached to a pyrrolidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving fluorinated aromatic compounds.
Construction of the Pyrrolidine Ring: This step often involves the use of chiral catalysts to ensure the correct stereochemistry.
Coupling Reactions: The benzofuran and pyrrolidine intermediates are coupled under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Processes: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparación Con Compuestos Similares
Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Rel-(3R,4S)-4-(benzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Rel-(3R,4S)-4-(6-chlorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Rel-(3R,4S)-4-(6-methylbenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid: The presence of a methyl group can influence the compound’s steric and electronic characteristics.
Propiedades
Fórmula molecular |
C13H10FNO4 |
|---|---|
Peso molecular |
263.22 g/mol |
Nombre IUPAC |
(3R,4S)-4-(6-fluoro-1-benzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H10FNO4/c14-9-4-10-6(1-2-19-10)3-7(9)8-5-15-12(16)11(8)13(17)18/h1-4,8,11H,5H2,(H,15,16)(H,17,18)/t8-,11-/m1/s1 |
Clave InChI |
IQVMKNRMOUXQJU-LDYMZIIASA-N |
SMILES isomérico |
C1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=C(C=C3C(=C2)C=CO3)F |
SMILES canónico |
C1C(C(C(=O)N1)C(=O)O)C2=C(C=C3C(=C2)C=CO3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12947648.png)

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)
![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)




